Diclofénac isopropyl ester

Vue d'ensemble

Description

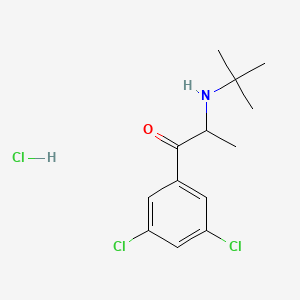

Diclofenac isopropyl ester, also known as Isopropyl [o- (2,6-dichlorophenylamino)phenyl]acetate; Isopropyl 2- [2- (2,6-dichloroanilino)phenyl]acetate, is an impurity standard of Diclofenac . Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) used to alleviate pain and reduce inflammation in various conditions .

Molecular Structure Analysis

The molecular structure of Diclofenac isopropyl ester is represented by the formula C17H17Cl2NO2 . It is a derivative of Diclofenac, where the hydrogen in the -COOH group of Diclofenac is replaced by an isopropyl group .Physical and Chemical Properties Analysis

Esters, including Diclofenac isopropyl ester, have polar bonds but do not engage in hydrogen bonding. This makes their boiling points intermediate between nonpolar alkanes and alcohols, which do engage in hydrogen bonding . Esters of low molar mass, like Diclofenac isopropyl ester, can engage in hydrogen bonding with water, making them somewhat soluble in water .Applications De Recherche Scientifique

Interaction avec les membranes lipidiques

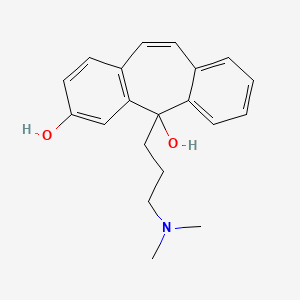

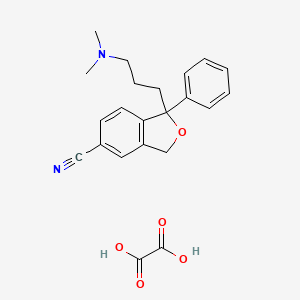

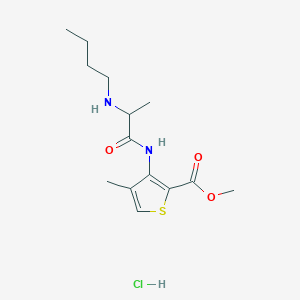

Le diclofénac isopropyl ester, dérivé du médicament anti-inflammatoire non stéroïdien (AINS) diclofénac, a été étudié pour son interaction avec les membranes lipidiques. Cette interaction est cruciale car elle peut affecter les propriétés physicochimiques des membranes cellulaires, ce qui peut entraîner des effets secondaires lorsqu'il est utilisé comme médicament. Des chercheurs ont synthétisé du diclofénac marqué par spin (diclofénac-SL) pour étudier cette interaction en utilisant la spectroscopie de résonance paramagnétique électronique (RPE) {svg_1}. Comprendre comment le diclofénac-SL se lie aux membranes lipidiques peut fournir des informations sur la distribution et l'efficacité du médicament.

Systèmes de libération transdermique

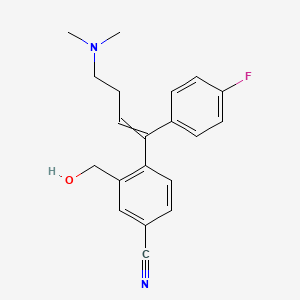

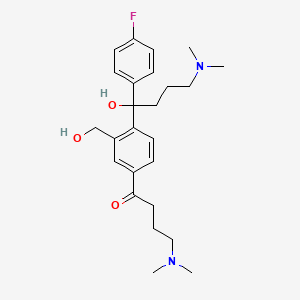

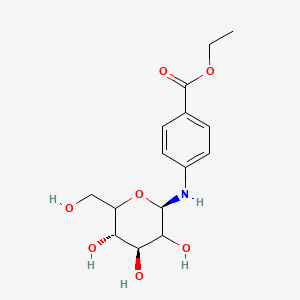

Le this compound a été exploré pour son potentiel dans les systèmes de libération transdermique. Une nouvelle nanosuspension solide dans l'huile (SONS) a été formulée pour la libération transdermique de diclofénac sodique (DFNa), qui est étroitement lié au this compound. La SONS a augmenté le flux de perméabilité du DFNa à travers la peau, ce qui suggère que des systèmes similaires pourraient être développés pour le this compound afin d'améliorer son absorption percutanée {svg_2}.

Mécanisme D'action

Target of Action

Diclofenac isopropyl ester primarily targets cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

Diclofenac inhibits COX-1 and COX-2, the enzymes responsible for the production of prostaglandin G2, which is the precursor to other PGs . This inhibition of COX enzymes is the common mechanism linking each effect of diclofenac .

Biochemical Pathways

The inhibition of COX enzymes by diclofenac leads to a decrease in the production of PGs . This results in reduced inflammation and pain signaling, as PGs play a significant role in these processes .

Pharmacokinetics

When given orally, the absorption of diclofenac is rapid and complete . Diclofenac binds extensively to plasma albumin . The area under the plasma concentration-time curve (AUC) of diclofenac is proportional to the dose .

Result of Action

The molecular and cellular effects of diclofenac’s action include a decrease in inflammation and pain signaling due to the reduced production of PGs . This results in relief from the signs and symptoms of conditions like osteoarthritis and rheumatoid arthritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of diclofenac. For instance, diclofenac is widely detected in European surface waters, especially downstream from Wastewater Treatment Plants (WWTPs) . Therefore, the presence of diclofenac in the environment can lead to long-term exposure of aquatic organisms to this drug .

Safety and Hazards

Diclofenac and its derivatives, including the isopropyl ester, should be handled with care. They can pose risks if not used as directed. For instance, Diclofenac can increase the risk of fatal heart attack or stroke, especially with long-term use or high doses . It may also cause stomach or intestinal bleeding, which can be fatal . These conditions can occur without warning, especially in older adults .

Orientations Futures

Diclofenac and its derivatives continue to be subjects of research due to their anti-inflammatory properties. Future applications may include the removal of Diclofenac and other structurally related pharmaceutical compounds from water bodies . Additionally, Diclofenac is being studied for its antimicrobial activity .

Analyse Biochimique

Biochemical Properties

Diclofenac Isopropyl Ester, like its parent compound Diclofenac, is believed to exert its effects through interactions with various enzymes and proteins. The primary mechanism of action of Diclofenac involves the inhibition of the enzyme cyclooxygenase (COX), disrupting the synthesis of prostaglandins, which are key mediators of inflammation and pain

Cellular Effects

The cellular effects of Diclofenac Isopropyl Ester are likely to be similar to those of Diclofenac, given their structural similarity. Diclofenac’s interaction with cell membranes can affect their physicochemical properties, potentially leading to various side effects . It’s reasonable to hypothesize that Diclofenac Isopropyl Ester may have similar influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Diclofenac Isopropyl Ester is not fully understood. Given its structural similarity to Diclofenac, it’s likely that it shares a similar mechanism of action. Diclofenac works by inhibiting the activity of the enzyme cyclooxygenase (COX) to disrupt prostaglandin synthesis . It’s plausible that Diclofenac Isopropyl Ester may exert its effects at the molecular level through similar interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Studies on Diclofenac have shown that its effects can vary with dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Diclofenac is known to be extensively metabolized mainly by oxidative pathways followed by glucuronide conjugation . It’s plausible that Diclofenac Isopropyl Ester may be involved in similar metabolic pathways.

Propriétés

IUPAC Name |

propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2/c1-11(2)22-16(21)10-12-6-3-4-9-15(12)20-17-13(18)7-5-8-14(17)19/h3-9,11,20H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHUQACYEOZUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)

![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)